molecular formula C33H27N B1661920 N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine CAS No. 1372778-68-1

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine

Cat. No.: B1661920
CAS No.: 1372778-68-1
M. Wt: 437.6
InChI Key: XEGCRHCBYHQFMC-UHFFFAOYSA-N
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Description

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes a terphenyl group and a fluorenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the terphenyl core, followed by the introduction of the fluorenyl amine group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the reagents used.

Scientific Research Applications

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Terphenyl: A related compound with a similar aromatic structure but lacking the fluorenyl amine group.

    Fluorene: Another related compound that shares the fluorenyl core but lacks the terphenyl group.

Uniqueness

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its combination of the terphenyl and fluorenyl amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics, where its structural features can be exploited for enhanced performance.

Properties

IUPAC Name

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-18-17-27(22-32(30)33)34-28-20-25(23-11-5-3-6-12-23)19-26(21-28)24-13-7-4-8-14-24/h3-22,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCRHCBYHQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174956
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372778-68-1
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372778-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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